molecular formula C27H20I2N2O2 B15022827 4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)

Cat. No.: B15022827
M. Wt: 658.3 g/mol
InChI Key: ROMLVRALZAYONQ-UHFFFAOYSA-N
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Description

4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL typically involves the reaction of 4-iodoaniline with 4-hydroxybenzaldehyde under specific conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted phenols.

Scientific Research Applications

4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-IODOPHENYL)IMINO]METHYL]PHENOL involves its interaction with molecular targets through its imine and phenol groups. These interactions can lead to the modulation of enzyme activity or the formation of reactive intermediates that can further react with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H20I2N2O2

Molecular Weight

658.3 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-iodophenyl)iminomethyl]phenyl]methyl]-2-[(4-iodophenyl)iminomethyl]phenol

InChI

InChI=1S/C27H20I2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2

InChI Key

ROMLVRALZAYONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)I)O)I

Origin of Product

United States

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